molecular formula C8H8N2OS B184896 6-amino-2H-1,4-benzothiazin-3(4H)-one CAS No. 21762-78-7

6-amino-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B184896
CAS No.: 21762-78-7
M. Wt: 180.23 g/mol
InChI Key: OTAZYXUGSKFPHN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,4-Benzothiazine Research

The exploration of benzothiazine structures dates back several decades. While early work in the 1920s focused on isomers like 1,2-benzothiazines, the 1960s saw reports on 2,1-benzothiazines, which spurred further investigation into their synthesis and biological properties. researchgate.netwikipedia.org Research into the 1,4-benzothiazine isomer has since evolved significantly.

Initially, synthetic methods often involved the reaction of 2-aminothiophenol (B119425) with various electrophilic partners. nih.govbeilstein-journals.org Over the last decade, research has focused on developing more efficient and diverse synthetic strategies, including the use of nanocatalysts and metal-based catalysts to improve yields and explore a wider range of functionalizations. nih.govrsc.org This continuous evolution in synthetic methodology has expanded the library of 1,4-benzothiazine derivatives available for biological screening, keeping the scaffold at the forefront of medicinal chemistry research. nih.gov

Structural Classification and Nomenclature within the Benzothiazine Class

Benzothiazines are heterocyclic compounds characterized by a benzene (B151609) ring fused to a six-membered thiazine (B8601807) ring, which contains both a nitrogen and a sulfur atom. nih.govwikipedia.org They exist as several regioisomers depending on the relative positions of the heteroatoms, including 1,2-, 2,1-, 1,3-, 3,1-, and 1,4-benzothiazines. nih.govresearchgate.net

The compound of focus, 6-amino-2H-1,4-benzothiazin-3(4H)-one , belongs to the 1,4-benzothiazine class. Its nomenclature can be broken down as follows:

benzothiazin : Indicates the fused benzene and thiazine rings.

1,4 : Specifies the positions of the sulfur and nitrogen atoms in the thiazine ring, respectively.

3(4H)-one : Denotes a ketone group at position 3 and indicates that the nitrogen at position 4 is saturated with a hydrogen atom.

2H : Signifies that position 2 of the thiazine ring is a methylene (B1212753) group (CH2).

6-amino : Refers to an amino group (-NH2) substituent on the 6th carbon of the benzene ring.

The core structure is the 2H-1,4-benzothiazin-3(4H)-one ring system.

Overview of Pharmacological Significance of Benzothiazine Derivatives

The 1,4-benzothiazine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. cbijournal.comnih.gov This broad pharmacological profile has established benzothiazines as crucial building blocks in the design of new therapeutic agents. dntb.gov.ua The biological activity is often dependent on the nature and position of substituents on the benzothiazine core. mdpi.com

The diverse pharmacological activities reported for 1,4-benzothiazine derivatives are summarized in the table below.

Pharmacological ActivityResearch FindingsReferences
Anticancer/Antitumor Derivatives have shown activity against various cancer cell lines, including HCT-116. The benzothiazine core is a key feature in some antitumor agents. nih.govcbijournal.comresearchgate.net
Antihypertensive Certain derivatives act as calcium channel blockers or calmodulin antagonists, leading to antihypertensive effects in animal models. cbijournal.comnih.govnih.gov
Anti-inflammatory Some benzothiazine derivatives have demonstrated significant anti-inflammatory properties, comparable to standard drugs like indomethacin (B1671933) in some studies. nih.govcbijournal.comresearchgate.net
Antimicrobial/Antifungal The scaffold has been incorporated into compounds with potent activity against various bacteria and fungi, including Aspergillus niger and Aspergillus fumigatus. nih.govresearchgate.netnih.gov
Neuroprotective/CNS Activity Research has explored their potential in neurodegenerative diseases, with some derivatives acting as acetylcholinesterase inhibitors. Others have shown anticonvulsant properties. nih.govmdpi.comnih.gov
Antiviral The structural motif is found in compounds with potential antiviral activity, including against HIV. nih.govresearchgate.net
Antimalarial Derivatives of 1,4-benzothiazine have been investigated for their potential as antimalarial agents. nih.govresearchgate.net

Research Focus on this compound within Contemporary Chemical Biology

While much of the research has focused on the broader class of 1,4-benzothiazines, the specific compound This compound and its closely related analogues serve as important intermediates in the synthesis of more complex and potent molecules. The presence of the amino group at the 6-position offers a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological evaluation.

Recent studies highlight the utility of this scaffold. For instance, a series of novel acetylcholinesterase inhibitors were developed by carrying out a nucleophilic substitution reaction on a 6-(2-chloroacetyl)-2H-benzo[b] ijpsr.comnih.govthiazin-3(4H)-one molecule. mdpi.com This precursor is structurally related to the 6-amino variant and demonstrates how functionalization at the 6-position is a key strategy in designing neurologically active agents. The resulting hybrid molecules, which combined the benzothiazine core with a thiadiazole ring, showed significant inhibitory activity against acetylcholinesterase, an important target in Alzheimer's disease research. mdpi.com

Another study detailed the synthesis of 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-one derivatives. researchgate.net These compounds could then undergo acidic hydrolysis to yield the corresponding 6-alkylamino derivatives, a class of compounds directly related to this compound. This work underscores the role of the 6-amino functional group as a versatile anchor point for building molecules with potential applications such as antibacterial agents. researchgate.net

The research into derivatives of this compound showcases its importance not necessarily as an end-product with direct biological activity, but as a crucial building block in the field of chemical biology and medicinal chemistry for the development of new therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAZYXUGSKFPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350722
Record name 6-amino-2H-1,4-benzothiazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21762-78-7
Record name 6-amino-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Advanced Synthetic Methodologies and Chemical Transformations of 2h 1,4 Benzothiazin 3 4h One Derivatives

Strategies for the Construction of the 2H-1,4-Benzothiazin-3(4H)-one Core

The synthesis of the 2H-1,4-benzothiazin-3(4H)-one scaffold is a cornerstone of research into this class of compounds. Various strategies have been developed to efficiently construct this heterocyclic system, each with its own advantages and applications.

Cyclocondensation Reactions of 2-Aminothiophenols

A primary and widely utilized method for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one core is the cyclocondensation reaction of 2-aminothiophenols with suitable bifunctional reagents. This approach relies on the nucleophilic character of both the thiol and amino groups of the 2-aminothiophenol (B119425) to react with electrophilic centers, leading to the formation of the six-membered thiazine (B8601807) ring.

The reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds and α-haloketones represents a versatile route to various benzothiazine derivatives. For instance, the condensation of 2-aminothiophenol with 3-chloro-2,4-pentanedione in the presence of pyridine (B92270) yields 2-acetyl-3-methyl-4H-1,4-benzothiazine in high yields. researchgate.net Similarly, reactions with other β-diketones can lead to the formation of benzothiazolines. researchgate.net The use of α-haloketones, such as chloroacetone, in reactions with thioamides can produce thiazoles, highlighting the reactivity of these reagents in forming heterocyclic systems. wikipedia.org These reactions are bifunctional, with two electrophilic sites (the α-carbon and the carbonyl carbon) that can react with nucleophiles. wikipedia.org

Detailed research findings on the synthesis of benzothiazine derivatives from 2-aminothiophenols and related compounds are presented in the table below.

Reactant 1Reactant 2ProductYieldReference
2-Aminothiophenol3-Chloro-2,4-pentanedione2-Acetyl-3-methyl-4H-1,4-benzothiazineHigh researchgate.net
2-AminothiophenolFluorinated β-diketonesFluorinated 4H-1,4-benzothiazinesNot specified researchgate.net
ThioamidesChloroacetoneThiazolesNot specified wikipedia.org

A significant advancement in the synthesis of 2H-1,4-benzothiazin-3(4H)-one derivatives involves the use of acylpyruvic acids and furan-2,3-diones. nih.gov The reaction of furan-2,3-diones or acylpyruvic acids with o-aminothiophenols can lead to the formation of enaminones fused to a 1,4-benzothiazin-2-one moiety, alongside the pharmaceutically relevant 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. nih.gov A selective synthetic route to 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones has been developed through a solvent-switchable reaction of furan-2,3-diones with o-aminothiophenol. nih.gov

The following table summarizes the key findings of these synthetic approaches.

Reactant 1Reactant 2Product(s)Key FeatureReference
o-AminothiophenolAcylpyruvic acids (in the presence of carbodiimides)Enaminones fused to 1,4-benzothiazin-2-one and 2-hydroxy-2H-1,4-benzothiazin-3(4H)-onesFormation of two key product types nih.gov
o-AminothiophenolFuran-2,3-dionesEnaminones fused to 1,4-benzothiazin-2-one and 2-hydroxy-2H-1,4-benzothiazin-3(4H)-onesFormation of two key product types nih.gov
o-AminothiophenolFuran-2,3-diones2-Hydroxy-2H-1,4-benzothiazin-3(4H)-onesSelective synthesis via solvent-switching nih.gov

The condensation of 2-aminothiophenols with 2-chloroacetic acid is a direct and effective method for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one core. nih.gov This reaction has been utilized to prepare various derivatives, which have shown interesting biological properties. nih.gov For example, 2-chloromethylbenzothiazole was obtained in a 62% yield by the cyclocondensation of 2-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid (PPA) at 180°C. nih.gov

A summary of research findings for this synthetic route is provided in the table below.

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
2-Aminothiophenol2-Chloroacetic AcidPPA, 180°C, 8h2-Chloromethylbenzothiazole62% nih.gov
2-AminothiophenolChloroacetic AcidMeSO3H/SiO2, 140°C, 2.5h2-Chloromethylbenzothiazole92% nih.gov

Multicomponent Reaction Methodologies

The table below presents data from research on multicomponent reactions for benzothiazine synthesis.

AmineAldehydeAcidProductYieldReference
4-(2-Aminoethyl)morpholine4-FluorobenzaldehydeThiosalicylic Acid2-(4-fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one88% nih.gov
N-(3-Aminopropyl)piperidine4-FluorobenzaldehydeThiosalicylic Acid2-(4-fluorophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one65% nih.gov
4-(2-Aminoethyl)morpholine4-MethoxybenzaldehydeThiosalicylic Acid2-(4-methoxyphenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one50% nih.gov

Regioselective Synthesis Techniques

Regioselectivity is a critical aspect of the synthesis of substituted benzothiazines, ensuring the desired placement of functional groups on the heterocyclic core. A facile and regioselective synthesis of 1,4-benzothiazines has been achieved through the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol. acgpubs.org The mechanism of this reaction involves the regioselective opening of the epoxide ring by the sulfur atom of the 2-aminothiophenol, followed by the attack of the nitrogen atom. acgpubs.org This leads to the formation of alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-3-carboxylates. acgpubs.org Another approach involves a regioselective and stereospecific [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines to produce functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org

The following table details the findings from research on the regioselective synthesis of benzothiazines.

Reactant 1Reactant 2ProductYieldKey FeatureReference
2-AminothiophenolMethyl 2-cyano-2,3-epoxy-3-(p-tolyl)propanoateMethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-3-carboxylate60%Regioselective epoxide opening acgpubs.org
2-AminothiophenolEthyl 2-cyano-2,3-epoxy-3-(p-tolyl)propanoateEthyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-3-carboxylate60%Regioselective epoxide opening acgpubs.org
Pyridinium 1,4-zwitterionic thiolatesAziridinesFunctionalized 3,4-dihydro-2H-1,4-thiazinesNot specifiedRegioselective and stereospecific [3+3] annulation rsc.org

Environmentally Conscious Synthetic Approaches (e.g., Microwave-Assisted, Ultrasonication, Biocatalysis)

In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of 1,4-benzothiazine derivatives, minimizing reaction times, energy consumption, and the use of hazardous solvents. tsijournals.comnih.govarkat-usa.org

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for the rapid and efficient synthesis of 4H-1,4-benzothiazines. tsijournals.comorientjchem.org For instance, the condensation of 2-aminobenzenethiol with β-diketones or β-ketoesters can be effectively carried out under microwave irradiation, often using a solid support like basic alumina, to afford high yields of the desired products in significantly reduced reaction times compared to conventional heating methods. tsijournals.comorientjchem.org This approach is noted for its improved yields and cleaner reaction profiles. tsijournals.com Microwave irradiation has also been successfully employed in the synthesis of various derivatives, including 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. nih.gov

Ultrasonication: Ultrasound-assisted synthesis represents another green methodology that accelerates chemical reactions. sciforum.netresearchgate.net The use of ultrasonic irradiation can promote the synthesis of 1,5-benzothiazepine (B1259763) derivatives at room temperature, leading to shorter reaction times, high reaction rates, and the use of minimal solvent. sciforum.netresearchgate.net This method offers a prompt and clean protocol for generating these heterocyclic compounds in excellent yields. sciforum.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. nih.govnih.govresearchgate.netmdpi.comyoutube.com While specific examples for the direct synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one using biocatalysts are not extensively documented in the provided results, the broader application of enzymes like catalase for the synthesis of related benzazoles highlights the potential of this approach. nih.gov Catalase has been used for the efficient cyclocondensation of o-aminothiophenol with aryl aldehydes, suggesting its potential applicability in benzothiazine synthesis. nih.gov The use of biocatalysts, such as oxidoreductases, hydrolases, and transaminases, is a growing field in the synthesis of pharmaceutical intermediates. nih.govmdpi.com

Targeted Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially enhanced biological activities.

Modification at the C-6 Amino Group (e.g., Acylation, Alkylation)

The amino group at the C-6 position is a key site for functionalization. Acylation and alkylation reactions are commonly employed to introduce a variety of substituents. For instance, new 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-one derivatives have been prepared through acylation and/or alkylation of the amino group, often under phase transfer catalysis conditions. researchgate.net A specific example is the synthesis of 6-(2-chloroacetyl)-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, which serves as a key intermediate for further derivatization. mdpi.com

Substitutions and Derivatizations at the C-2 Position

The C-2 position of the 1,4-benzothiazin-3(4H)-one ring is another versatile site for introducing structural diversity. A variety of substituents can be introduced at this position. For example, derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the C-2 position have been synthesized and evaluated for their biological activities. nih.gov The reaction of 2-aminothiophenol with ethyl benzoylacetate in dimethylsulfoxide leads to the formation of 2-benzoyl-2H-1,4-benzothiazin-3(4H)-one. nih.gov

N-Alkylation and N-Derivatization at the N-4 Position

The nitrogen atom at the N-4 position is readily alkylated or derivatized to yield a range of N-substituted 1,4-benzothiazin-3(4H)-ones. N-alkylation of this compound derivatives has been achieved using various alkylating agents in the presence of a base. researchgate.net For example, N-alkylation with an octyl group has been reported. researchgate.net Multicomponent reactions involving an amine, an aldehyde, and thiosalicylic acid provide a direct route to N-substituted 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones. nih.gov

Oxidative Transformations: Synthesis of Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiazine ring can be oxidized to the corresponding sulfoxide and sulfone (1,1-dioxide) derivatives, which often exhibit distinct biological properties. The oxidation of 4H-1,4-benzothiazines to their sulfone analogues can be achieved by refluxing with hydrogen peroxide in glacial acetic acid. researchgate.net These 1,1-dioxide derivatives are an important class of compounds with various biological activities. researchgate.net

Incorporation of Fused Heterocyclic Systems

The 2H-1,4-benzothiazin-3(4H)-one scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. For example, the condensation of o-aminothiophenols with citraconic anhydride, followed by cyclization and oxidation, leads to the formation of 2H-furo[3,2-b] nih.govresearchgate.netbenzothiazin-2-ones. monash.educlockss.org Other fused systems, such as pyrimido[2,1-b] researchgate.netnih.govthiazines, can be synthesized through one-pot, three-component reactions. mdpi.com The synthesis of various fused heterocycles derived from the related 2H-1,4-benzoxazin-3(4H)-one has also been explored, suggesting similar possibilities for the benzothiazine analogue. researchgate.net

Design and Synthesis of 1,2,3-Triazole-Containing Derivatives

The integration of the 1,2,3-triazole ring into the 2H-1,4-benzothiazin-3(4H)-one framework has been a subject of significant interest. A primary method for achieving this is the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," which typically involves the reaction between an azide (B81097) and an alkyne. nih.govnih.gov This reaction can be conducted under thermal conditions or, for enhanced regioselectivity, catalyzed by copper(I). nih.gov

In a notable synthetic approach, various azide-containing compounds have been reacted with 2H-1,4-benzothiazin-3(4H)-one derivatives that have been previously functionalized with an alkyne group. nih.gov Thermal conditions often lead to the formation of a mixture of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazole regioisomers. nih.gov However, the use of a copper catalyst, a hallmark of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), directs the reaction to selectively produce the 1,4-disubstituted isomer. nih.govnih.gov

For instance, the reaction of an alkyne-functionalized 1,4-benzothiazin-3-one with various azides, such as α-d-galactopyranoside azide, 2,3,4,6-tetra-O-acetyl-(d)-glucopyranosyl azide, and methyl-N-benzoyl-α-azidoglycinate, has been explored. nih.gov Under thermal conditions, these reactions yielded both 1,4- and 1,5-regioisomers, with the 1,4-isomer being the major product. nih.gov The utilization of CuAAC conditions provides an unequivocal route to the 1,4-regioisomers. nih.gov

The successful synthesis of these triazole-benzothiazinone hybrids is confirmed through various spectroscopic methods, including ¹H-NMR and ¹³C-NMR. nih.gov Key diagnostic signals in the ¹H-NMR spectra include the characteristic singlet for the triazole proton and signals for the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms of the benzothiazine ring. nih.gov

Table 1: Synthesis of 1,2,3-Triazole-Containing 2H-1,4-Benzothiazin-3(4H)-one Derivatives

Starting MaterialsReaction ConditionsProductsKey Findings
Alkyne-functionalized 1,4-benzothiazin-3-one and various azidesThermal (Huisgen reaction)Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazolesFormation of two regioisomers with the 1,4-isomer as the major product. nih.gov
Alkyne-functionalized 1,4-benzothiazin-3-one and various azidesCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,4-disubstituted 1,2,3-triazolesRegioselective synthesis of the 1,4-isomer. nih.govnih.gov
Integration of Thiadiazole Moieties

The incorporation of a 1,3,4-thiadiazole (B1197879) ring into the this compound structure represents another significant synthetic endeavor. nih.gov Thiadiazoles are known for their broad spectrum of chemical and biological activities. nih.govjocpr.com A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) with various carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. jocpr.combu.edu.eg

To create hybrid molecules, a strategy involves first synthesizing a 2-amino-5-substituted-1,3,4-thiadiazole. This can then be reacted with a derivative of this compound that has been functionalized with a suitable reactive group. For example, the synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives has been reported. nih.gov This was achieved by reacting various 5-substituted amino-1,3,4-thiadiazole-2-thiols with 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide. nih.gov

The structures of the resulting thiadiazole-containing benzothiazine derivatives are typically confirmed by spectroscopic analysis. nih.gov The presence of the thiadiazole and benzothiazine cores can be verified by characteristic signals in NMR and IR spectra. nih.gov

Table 2: Synthesis of 1,3,4-Thiadiazole-Containing Derivatives

Synthetic StrategyKey ReagentsResulting Moiety
Cyclization of thiosemicarbazide derivativesCarboxylic acids, phosphorus oxychloride2-Amino-1,3,4-thiadiazole
Reaction of functionalized benzothiazine with thiadiazole derivatives2-Chloro-N-(benzothiazol-2-yl)acetamide, 5-substituted amino-1,3,4-thiadiazole-2-thiolsBenzothiazole-thiadiazole hybrid
Hybridization with Pyrazole (B372694) and Piperazine (B1678402) Scaffolds

The hybridization of the this compound core with other heterocyclic systems like pyrazole and piperazine has been explored to generate novel molecular architectures. The synthesis of such hybrids often involves multi-step reaction sequences.

For instance, a pyrazole moiety can be introduced by reacting a chalcone (B49325) derivative of the benzothiazine with a hydrazine (B178648) derivative. The piperazine ring can be incorporated through various methods, such as nucleophilic substitution reactions. A reported synthesis involves the creation of 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, demonstrating the linkage of a piperazine moiety to a related benzoxazine (B1645224) core via a sulfonyl group.

The synthesis of these complex hybrids requires careful selection of reagents and reaction conditions to achieve the desired connectivity. Characterization of the final products relies heavily on advanced spectroscopic techniques to confirm the successful integration of the different heterocyclic scaffolds.

Formation of Schiff and Mannich Bases

The primary amino group at the 6-position of this compound is a key functional handle for the synthesis of Schiff and Mannich bases. nih.gov

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction between the primary amino group of the benzothiazine and an aldehyde or ketone. psu.edu This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The formation of the imine bond (C=N) is a key characteristic of these derivatives.

Mannich Bases: Mannich bases are the products of the aminomethylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov In the context of this compound, the amino group can act as the amine component in the Mannich reaction. Alternatively, the aromatic ring of the benzothiazine can undergo aminomethylation. The synthesis of Mannich bases derived from 2H-1,4-benzothiazin-3(4H)-ones has been reported, highlighting the versatility of this scaffold in such transformations. nih.gov

The synthesis of both Schiff and Mannich bases significantly expands the chemical space accessible from the this compound starting material. The structures of these derivatives are readily confirmed by spectroscopic methods, with the appearance of characteristic signals for the imine proton in Schiff bases and the aminomethyl group in Mannich bases in their ¹H-NMR spectra. psu.edunih.gov

Table 3: Formation of Schiff and Mannich Bases

Reaction TypeKey ReactantsKey Functional Group Formed
Schiff Base FormationThis compound, Aldehyde/KetoneImine (C=N)
Mannich Reaction2H-1,4-benzothiazin-3(4H)-one, Formaldehyde, Primary/Secondary AmineAminomethyl (-CH₂-NR₂)

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design Strategies for Enhanced Bioactivity

Rational drug design leverages the understanding of a biological target and the mechanism of action of a lead compound to design more potent and selective molecules.

The 1,4-benzothiazine ring is a privileged scaffold that can be chemically modified in various ways to improve its interaction with a specific biological target. nih.govnih.gov Derivatization often involves adding different functional groups to the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties.

A study on 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors involved the synthesis of a series of compounds with a 1,3,4-thiadiazole (B1197879) moiety attached at the 6-position. nih.gov Molecular docking studies of the most active compounds revealed key interactions with the amino acid residues in the active site of the enzyme. For example, the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring of one potent derivative showed π–π interactions with the indole (B1671886) ring of Trp286, while its carbonyl and amino groups formed hydrogen bonds with Ser293. nih.gov These insights can guide the future design of derivatives with improved binding to the target enzyme.

Table 2: Key Interactions of a 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one Derivative with Acetylcholinesterase

Molecular Fragment Interacting Amino Acid Type of Interaction
2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring Trp286 π–π interaction
Carbonyl group of benzothiazinone Ser293 Hydrogen bond
Amino group of benzothiazinone Ser293 Hydrogen bond
Carbonyl group of acetyl side chain Phe295 Hydrogen bond
Thiadiazole ring Tyr337 π–π interaction
Phenyl ring Trp86 π–π interaction

Adapted from docking studies of a potent acetylcholinesterase inhibitor. nih.gov

Dual-targeting agents are single molecules designed to interact with two different biological targets simultaneously. This approach can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of developing drug resistance. The development of dual-targeting antibacterial agents is a promising strategy to combat resistant bacteria. nih.gov

While the direct design of dual-targeting agents based on 6-amino-2H-1,4-benzothiazin-3(4H)-one was not found in the search results, the benzothiazole (B30560) scaffold, a close structural relative, has been used in this capacity. For example, benzothiazole-based inhibitors have been designed to dually target DNA gyrase and topoisomerase IV, two essential enzymes in bacteria. nih.gov This suggests that the 1,4-benzothiazin-3-one scaffold could also be a suitable starting point for the design of dual-action drugs. Another example is the development of pyrazolo-1,2-benzothiazine derivatives that combine the pharmacophores of 1,2-benzothiazine, pyrazole (B372694), and amide moieties to create synergistic compounds with potential for enhanced biological activity. beilstein-journals.org

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

Derivatives of the 1,4-benzothiazine scaffold have been evaluated against a range of enzymes, demonstrating a breadth of inhibitory activities that are central to their pharmacological profiles.

Bacterial Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a metalloenzyme that is crucial for bacterial protein synthesis, catalyzing the removal of the N-formyl group from newly synthesized polypeptides. This process is essential for bacterial viability but not for mammalian cells, making PDF a promising target for the development of novel antibacterial agents that could circumvent existing resistance mechanisms. While various inhibitors have been developed for this enzyme, specific studies detailing the inhibitory activity of 6-amino-2H-1,4-benzothiazin-3(4H)-one against bacterial PDF are not prominently featured in the reviewed scientific literature.

DprE1 Inhibition in Mycobacterial Pathways

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the mycobacterial cell wall. bham.ac.uk It is a component of the pathway that produces decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for arabinogalactan (B145846) and lipoarabinomannan. bham.ac.uk Benzothiazinones (BTZs) have emerged as a potent class of DprE1 inhibitors. vlifesciences.comnih.gov

The mechanism of inhibition involves the formation of a covalent bond between the inhibitor and a conserved cysteine residue (Cys387) within the active site of DprE1. nih.govresearchgate.net This covalent modification inactivates the enzyme, disrupts cell wall synthesis, and leads to bacterial death. bham.ac.uk Several benzothiazine derivatives have shown remarkable potency against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.net While specific inhibitory data for this compound is not detailed in the available research, the activity of related benzothiazole-based inhibitors has been documented.

Table 1: Inhibitory and Antibacterial Activities of Benzothiazole-based DprE1 Inhibitors

Compound DprE1 Inhibition (IC₅₀, µM) Antibacterial Activity (MIC, µg/mL against M. tuberculosis H₃₇Rv)
2 0.03 0.2
3 >25 >12.5
4 0.05 0.2
5 0.003 0.0015
6 0.003 0.0008

Data sourced from a study on benzothiazole-based inhibitors of DprE1. researchgate.net

Glycogen Synthase Kinase 3β (GSK3β) Modulation

Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and proliferation. Its dysregulation has been linked to various diseases. Currently, there is a lack of specific research findings in the public domain that investigate the modulatory effects of this compound on GSK3β.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Studies on benzothiazin-4-one and benzothiazolone derivatives have revealed significant inhibitory activity against both AChE and BChE.

One study synthesized a series of nineteen benzothiazin-4-ones and evaluated their in vitro AChE inhibitory activity in rat cerebral cortex and hippocampus. nih.gov The results indicated that the inhibitory effects were more pronounced in the cortex. nih.gov Another investigation into thirteen benzothiazolone derivatives found that most compounds were more potent inhibitors of BChE than AChE. mdpi.com Compound M13, in particular, was identified as a reversible and noncompetitive BChE inhibitor. mdpi.com

Table 2: Cholinesterase Inhibition by Benzothiazinone Derivatives

Compound AChE Inhibition (IC₅₀, µM) - Cortex AChE Inhibition (IC₅₀, µM) - Hippocampus
5Aa > 100 > 100
5Ab 56.23 > 100
5Ac 19.95 79.43
5Bd 8.48 39.80
5Cf 10.00 50.11

Data for AChE inhibition sourced from a study on benzothiazin-4-ones. nih.gov

Table 3: Cholinesterase Inhibition by Benzothiazolone Derivatives

Compound AChE Inhibition (IC₅₀, µM) BChE Inhibition (IC₅₀, µM) Selectivity Index (AChE/BChE)
M2 40.01 1.38 28.99
M13 5.03 1.21 4.16

Data for AChE and BChE inhibition sourced from a study on benzothiazolone derivatives. mdpi.com

p38α MAPK Pathway Interference

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli and regulates inflammation and apoptosis. There is no available scientific literature from the conducted searches that specifically examines the interference of this compound with the p38α MAPK pathway.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of carbon dioxide. nih.gov They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in various diseases. nih.gov Research has shown that compounds structurally related to benzothiazines, such as benzothiadiazinone-1,1-dioxides and benzothiazole-6-sulphonamides, can act as effective inhibitors of several human carbonic anhydrase (hCA) isoforms.

One study on 2H-benzo[e] vlifesciences.commdpi.commdpi.comthiadiazin-3(4H)-one 1,1-dioxide (BTD) derivatives found them to be effective inhibitors of mycobacterial CAs, particularly MtCA2 and MtCA3, with some compounds exhibiting inhibition constants in the low nanomolar range. mdpi.com Another study on benzothiazole-6-sulphonamides demonstrated potent and selective inhibition of hCA II and hCA VII. nih.gov

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzothiazole-6-sulphonamide Derivatives

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA VII (Kᵢ, nM) hCA IV (Kᵢ, nM)
6a 105.3 24.3 14.2 >10000
6b 155.4 33.7 10.3 >10000
6c 257.2 7.8 6.5 >10000
7a 875.4 105.6 125.4 >10000
7b 1254.3 254.3 301.7 >10000
7c 987.5 189.7 254.9 >10000

Data sourced from a study on cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides. nih.gov

Molecular Interaction and Cellular Pathway Modulation

The biological effects of this compound are rooted in its interactions at the molecular level, which in turn influence broader cellular processes. Research into the benzothiazine family has revealed a capacity to interact with various biological targets, leading to the modulation of critical pathways involved in pathogenesis and normal physiological functions. acs.org

Inhibition of Bacterial Efflux Pumps

A significant mechanism of antimicrobial resistance is the overexpression of efflux pumps, which are bacterial proteins that expel antibiotics from the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov The inhibition of these pumps is a promising strategy to overcome drug resistance. nih.gov Derivatives of the 1,4-benzothiazine scaffold have been identified as potent inhibitors of bacterial efflux pumps, particularly the NorA pump in Staphylococcus aureus, which confers resistance to fluoroquinolones and other agents. nih.gov

Research has focused on designing 1,4-benzothiazine derivatives as more streamlined versions of phenothiazine-based efflux pump inhibitors (EPIs). These efforts have yielded compounds that, in combination with antibiotics like ciprofloxacin, can restore antibacterial activity against resistant bacterial strains. nih.gov For instance, certain 3-phenyl-1,4-benzothiazine derivatives have demonstrated significant inhibitory activity against the NorA efflux pump. nih.gov While direct studies on this compound are not extensively detailed in the available literature, the established activity of its structural analogs suggests its potential as a scaffold for developing new EPIs. The data below from studies on related benzothiazine compounds illustrate their potential in reversing antibiotic resistance.

Table 1: Efflux Pump Inhibitory Activity of Selected Benzothiazine Derivatives

Compound ID Bacterial Strain Antibiotic Fold Reduction in MIC Reference
6k S. aureus SA-1199B Ciprofloxacin Not specified nih.gov
7j S. aureus SA-1199B Ciprofloxacin Not specified nih.gov

| Pyrazolo[4,3‐c] nih.govbenzothiazine 5,5‐dioxide derivatives | S. aureus SA-1199B | Ciprofloxacin | Not specified | nih.gov |

Note: This table is illustrative of the activity of the benzothiazine class of compounds as specific data for this compound was not available.

Proposed Metabolic Pathways and Meisenheimer Complex Formation

The formation of an HMC is a type of nucleophilic aromatic substitution where a hydride ion adds to the electron-deficient aromatic ring of the BTZ. The stability and propensity of HMC formation are heavily influenced by the substituents on the benzothiazine core, particularly at the C-6 position. Electron-withdrawing groups tend to favor the formation of these complexes. The amino group at the C-6 position of this compound, being an electron-donating group, would be expected to influence the rate and extent of HMC formation, potentially leading to a different metabolic profile compared to BTZs with electron-withdrawing groups. Understanding this pathway is critical for optimizing the pharmacokinetic properties of BTZ-based drug candidates.

Table 2: Influence of C-6 Substitution on Meisenheimer Complex Formation in Benzothiazinones

C-6 Substituent Electron Donating/Withdrawing Nature Expected Effect on HMC Formation Reference
Nitro (NO₂) group Strong Electron-Withdrawing Promotes HMC formation

| Amino (NH₂) group | Electron-Donating | May reduce HMC formation propensity | |

Note: This table is based on the principles described in the cited literature and provides a proposed effect for the amino substituent.

Regulation of Diverse Cellular Pathways

The 1,4-benzothiazine nucleus is recognized for its ability to interact with and modulate a variety of cellular signaling pathways. acs.org This broad regulatory capacity is the basis for the diverse pharmacological activities observed within this class of compounds, including anticancer and antihypertensive effects. acs.org

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been synthesized and evaluated for their effects on specific cellular targets. For example, certain derivatives have been shown to possess calcium antagonistic and calmodulin antagonistic activities. Calmodulin is a key calcium-binding protein that regulates numerous cellular processes, and its inhibition can have significant physiological effects. The ability of benzothiazine derivatives to act as calcium channel blockers and calmodulin antagonists highlights their potential to influence pathways dependent on calcium signaling. While the specific regulatory effects of this compound have not been fully elucidated, the activities of its congeners suggest that it likely shares the ability to modulate these and other important cellular pathways.

Advanced Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold, molecular docking has been employed to elucidate their binding modes with specific biological targets.

One key application has been in the study of monoamine oxidase (MAO) enzymes, which are significant targets for the treatment of neurological disorders like Parkinson's disease and depression. nih.gov Docking studies of 2H-1,4-benzothiazin-3(4H)-one derivatives have provided insights into their interactions with the active sites of both MAO-A and MAO-B. nih.gov These studies help to understand the structural basis for the observed inhibitory potency and selectivity of these compounds. nih.gov For instance, related benzothiazine frameworks have been docked against MAO enzymes to determine the interaction between the potent compounds and the enzyme active site, further validating in vitro results. researchgate.net

Table 1: Example of Interaction Profiling for Benzothiazine Scaffolds

Target Protein Key Interacting Residues Type of Interaction Reference
Monoamine Oxidase B (MAO-B) Tyr398, Tyr435 Hydrogen Bonding, Pi-Pi Stacking nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides valuable information on the conformational stability of a ligand and the stability of its complex with a protein. For heterocyclic compounds structurally related to 6-amino-2H-1,4-benzothiazin-3(4H)-one, MD simulations have been crucial. For example, simulations on novel benzothiazole (B30560) and benzo nih.govoxazin-3(4H)-one derivatives have been used to assess their structural stability when bound to enzymes like acetylcholinesterase, a target in Alzheimer's disease research. nih.govacs.org These analyses confirm the stability of ligand-protein interactions predicted by molecular docking and provide a dynamic view of the binding event. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide detailed information on molecular geometry, energy levels, and other intrinsic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations have been applied to derivatives of the 2H-benzo-1,4-thiazine scaffold to determine their three-dimensional structures and electronic properties. nih.gov For instance, calculations using functionals like ωB97xD and MN15 with basis sets such as 6-31G(d) and 6-311+G(2d,p) have been used to optimize molecular geometries and understand structural features. nih.gov In studies of related benzothiazole and benzo nih.govoxazin-3(4H)-one structures, DFT calculations with the B3LYP functional at the 6-311++G(d,p) level have been employed to elucidate reaction mechanisms and characterize the synthesized compounds. nih.gov

Quantum chemical calculations are also used to study the relative energies of different molecular states, such as tautomers. Tautomerism is a critical consideration for heterocyclic compounds like this compound. DFT calculations have been used to reveal that the stability between two tautomeric isomers of a 2H-benzo-1,4-thiazine derivative can be very similar, with a small difference in Gibbs free energy (ΔG). nih.gov For example, a ΔG of only 2.6 kJ·mol−1 was calculated between an enamine and an imine tautomer, with the imine form being slightly more stable. nih.gov Studies on other amino-substituted heterocycles, such as 2-amino-2-thiazoline, have shown that the amino tautomer is generally computed to be more stable than the imino tautomer, with iminozation free energies in the range of 5–14 kJ/mol. researchgate.net

Table 2: DFT Calculated Energy Difference Between Tautomers of a 2H-benzo-1,4-thiazine Derivative

Computational Method Property Energy Difference More Stable Tautomer Reference

Aromaticity is a key concept in chemistry that influences the stability and reactivity of a molecule. Nucleus Independent Chemical Shifts (NICS) analysis is a computational method used to quantify the aromaticity of a ring system. While specific NICS analysis data for this compound is not detailed in the provided search results, this method is a standard approach to assess the aromatic character of the fused benzene (B151609) ring within the benzothiazine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds similar to this compound, QSAR models have been developed to predict their antimicrobial activities. nih.gov

The general workflow for a QSAR study involves:

Data Curation: Assembling a dataset of compounds with experimentally determined biological activities. nih.gov

Descriptor Calculation: Calculating various molecular descriptors that encode structural, physical, and chemical properties.

Model Development: Using statistical methods, such as genetic algorithms for descriptor selection, to build a mathematical model that correlates the descriptors with activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using external test sets. nih.gov

For example, QSAR models for 1,4-benzoxazin-3-ones, which are structurally analogous, have revealed that shape, VolSurf, and H-bonding property descriptors are important for their activity against bacteria and fungi. nih.gov Such models have demonstrated good predictive power and can be used to design new lead compounds with potentially enhanced activity. nih.gov This methodology could be directly applied to a series of this compound derivatives to guide the synthesis of more potent agents.

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Agents

The unique structural features of the 6-amino-2H-1,4-benzothiazin-3(4H)-one core have made it a privileged scaffold in the design of new drugs targeting a variety of diseases.

Anti-Infective Research

The 1,4-benzothiazine nucleus is a cornerstone in the development of new agents to combat infectious diseases, with derivatives showing promise against a range of pathogens.

Antibacterial: Derivatives of 2H-1,4-benzothiazin-3(4H)-one have demonstrated notable antibacterial activity. For instance, a series of 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-ones exhibited remarkable antibacterial efficacy. rsc.org The synthesis of various 1,3-benzothiazin-4-one derivatives has been pursued as a strategy to develop new antibacterial agents. acs.org Some of these compounds have shown strong activity against mycobacteria, with minimal inhibitory concentrations (MICs) in the microgram per milliliter range for fast-growing mycobacteria. sigmaaldrich.com

Antifungal: The antifungal potential of this chemical class is also well-documented. Fluconazole analogues incorporating a 2H-1,4-benzothiazin-3(4H)-one moiety have been synthesized and screened against various fungal strains. biosynth.com Compounds 4a and 4i from this series were identified as potent inhibitors of Candida species. biosynth.com Furthermore, some 4H-3,1-benzothiazines have demonstrated a strong antifungal effect against molds, yeasts, and dermatophytes. acs.org The parent compound, (2H)1,4-Benzothiazin-3(4H)-one, is itself recognized as an antifungal agent. chemicalbook.com

Antitubercular: One of the most significant applications of this scaffold is in the fight against tuberculosis (TB). Benzothiazinones (BTZs) are a potent class of antitubercular agents. nih.govnih.gov They act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov The nitro group at position 8 is crucial for their activity. nih.gov BTZs are activated by nitroreduction to a nitroso derivative, which then covalently modifies a cysteine residue in the active site of DprE1. nih.gov PBTZ169 is a notable BTZ derivative that has shown anti-TB potential in animal models. nih.gov Research has focused on modifying the side chains of BTZs to improve their physicochemical properties, such as aqueous solubility, leading to compounds with MIC values against Mycobacterium tuberculosis lower than 0.01 µM. nih.gov

Antiviral: The benzothiazole (B30560) moiety, structurally related to benzothiazinones, has been a focus of antiviral drug development, particularly against HIV. alkalisci.comnih.gov While direct research on this compound for antiviral applications is less reported, the broader class of benzothiazines has shown potential. For instance, some benzothiazole derivatives have been investigated as inhibitors of HIV-1. alkalisci.com

Compound/Derivative ClassActivityKey FindingsCitations
6-Alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-onesAntibacterialShowed remarkable antibacterial efficacy. rsc.org
Fluconazole analogues with 2H-1,4-benzothiazin-3(4H)-oneAntifungalCompounds 4a and 4i are potent inhibitors of Candida strains. biosynth.com
Benzothiazinones (BTZs)AntitubercularInhibit DprE1 enzyme; PBTZ169 shows promise in animal models. nih.govnih.gov
Side chain-modified BTZ analoguesAntitubercularImproved solubility and MIC values against M. tuberculosis < 0.01 µM. nih.gov
Benzothiazole derivativesAntiviralInvestigated as potential HIV-1 inhibitors. alkalisci.comnih.gov

Anti-Cancer Research

The 1,4-benzothiazine scaffold has been explored for its potential in developing novel anti-cancer agents. rsc.orgresearchgate.net Derivatives have shown the ability to regulate diverse cellular pathways that could be harnessed for selective anticancer activity. rsc.org For example, 2H-1,4-benzoxazin-3(4H)-one derivatives, which are structurally similar to benzothiazinones, have been shown to suppress the growth of lung cancer cells by inducing autophagy and cell cycle arrest. Some 4H-3,1-benzothiazines have demonstrated antiproliferative properties against human breast cancer T47D cells, with activity comparable to the control drug cisplatin. acs.org

Compound/Derivative ClassCancer Cell LineKey FindingsCitations
2H-1,4-Benzoxazin-3(4H)-one derivativesA549 (Lung)Suppressed cancer cell growth by inducing autophagy and cell cycle arrest.
4H-3,1-BenzothiazinesT47D (Breast)Activity was comparable to that of cisplatin. acs.org

Neurological and Central Nervous System (CNS)-Acting Agents

Derivatives of 1,4-benzothiazine have shown potential for treating neurological disorders. A significant area of research is their activity as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for Alzheimer's disease. nih.gov A series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govthiazin-3(4H)-one compounds were synthesized and evaluated as AChE inhibitors. nih.gov Compounds 3i and 3j from this series displayed significant inhibitory activity against AChE with IC50 values of 0.027 µM and 0.025 µM, respectively. nih.gov Another study synthesized nineteen benzothiazin-4-ones and evaluated their in vitro AChE activities, with compound 5Bd showing the best inhibition with an IC50 of 8.48 μM in the cortex.

Compound/Derivative ClassTargetKey FindingsCitations
6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govthiazin-3(4H)-onesAcetylcholinesterase (AChE)Compounds 3i and 3j showed potent AChE inhibition (IC50 = 0.027 µM and 0.025 µM). nih.gov
Benzothiazin-4-one derivative 5BdAcetylcholinesterase (AChE)Demonstrated significant AChE inhibition with an IC50 of 8.48 μM.

Cardiovascular System Modulators

The 1,4-benzothiazine framework has been investigated for its effects on the cardiovascular system. Notably, certain benzo[b] nih.govthiazin-3(4H)-ones have been identified as calcium antagonists. rsc.org This activity is significant as calcium channel blockers are widely used in the treatment of hypertension and cardiac arrhythmias. Further research into this area could lead to the development of novel cardiovascular drugs based on the this compound scaffold.

Anti-inflammatory and Analgesic Agent Development

Derivatives of 1,4-benzothiazine have demonstrated promising anti-inflammatory and analgesic properties. researchgate.net The hybridization of a 1,3,4-thiadiazole (B1197879) ring with a benzothiazine moiety has been explored for its potential anti-inflammatory activity. nih.gov This line of research suggests that the this compound scaffold can be a valuable starting point for the development of new anti-inflammatory and analgesic drugs.

Applications in Materials Science and Chemical Biology

Beyond direct therapeutic applications, the this compound scaffold and its derivatives are finding utility in the broader fields of chemical biology and, to a lesser extent, materials science.

In chemical biology, benzothiazinones have emerged as valuable chemical probes for studying biological processes. Their mechanism of action as covalent inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis provides a powerful tool to investigate this crucial metabolic pathway. nih.govnih.gov The specific and covalent nature of this interaction allows for the development of activity-based probes to study enzyme function and inhibitor binding. The synthesis of various derivatives and the study of their structure-activity relationships contribute significantly to our understanding of drug-target interactions at a molecular level. rsc.org

While direct applications in materials science are less established, the synthesis of diverse 1,4-benzothiazine derivatives showcases the chemical versatility of this scaffold. The development of efficient synthetic routes, including one-pot multicomponent reactions, highlights their potential as building blocks for more complex molecular architectures. The inherent properties of the benzothiazine ring system, such as its aromaticity and the presence of heteroatoms, could potentially be exploited in the design of novel organic materials with specific electronic or optical properties, though this remains an area for future exploration.

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The development of efficient and stable organic materials is a cornerstone of next-generation electronic and optoelectronic devices. While direct experimental application of this compound in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) is still a nascent field of study, research on structurally related compounds provides a strong rationale for its potential in these areas.

Derivatives of benzothiazole, a closely related heterocyclic system, have been investigated as promising candidates for high-performance OLED applications. research-nexus.net Theoretical studies employing advanced quantum-chemical methods have shown that the electronic and optical properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned to achieve efficient light emission. research-nexus.net The non-planar configurations of some benzothiazole derivatives are considered crucial for their performance in optoelectronic devices. research-nexus.net Furthermore, computational studies on benzothiadiazole-based D-π-π-A organic dyes for DSSCs have indicated that the introduction of an amino substituent can lead to a modest increase in power conversion efficiency. nih.gov These findings suggest that the this compound scaffold could serve as a valuable building block for designing novel materials for OLEDs and DSSCs.

Future research is anticipated to focus on the synthesis and characterization of novel derivatives of this compound with tailored optoelectronic properties. The following table outlines key parameters of interest for evaluating such compounds for OLED and DSSC applications, based on studies of related materials.

PropertyRelevance to OLEDs/DSSCsPotential Impact of this compound
HOMO/LUMO Energy Levels Determines charge injection and transport properties, and the energy gap influences the emission color in OLEDs and the open-circuit voltage in DSSCs.The amino group can raise the HOMO level, potentially improving charge injection and tuning the energy gap.
Photoluminescence Quantum Yield (PLQY) A measure of the efficiency of light emission in OLEDs.The rigid benzothiazinone core may contribute to a higher PLQY by reducing non-radiative decay pathways.
Molar Extinction Coefficient In DSSCs, a high molar extinction coefficient is crucial for efficient light harvesting.The aromatic system of the benzothiazine core is expected to provide good light-absorbing properties.
Electrochemical Stability Essential for the long-term operational stability of both OLEDs and DSSCs.The stability of the benzothiazinone ring system could contribute to the development of more durable devices.

Chemosensor and Fluorescence Studies

The development of selective and sensitive chemosensors is of paramount importance for environmental monitoring, medical diagnostics, and industrial process control. The inherent fluorescence potential of the benzothiazine scaffold, combined with the reactive nature of the amino group, makes this compound a promising candidate for the development of novel fluorescent probes.

Research on related compounds has demonstrated the viability of this approach. For instance, novel benzothiazole derivatives have been successfully designed as fluorescent probes for the detection of biologically significant species like β-amyloid and α-synuclein aggregates. nih.gov In these probes, the fluorescence intensity significantly increases upon binding to the target analytes. nih.gov A particularly relevant study involved the synthesis of fluorescent benzothiazinone analogues to label proteins in mycobacteria. vu.nl In this work, a covalent fluorescent benzothiazinone derivative with an amino group was synthesized, highlighting the potential for creating functional probes based on this scaffold. vu.nl Although the amino derivative showed weaker binding in that specific application compared to a nitro-substituted counterpart, it underscores the principle of using the amino group as a site for attaching fluorophores or other signaling units. vu.nl

The design of chemosensors based on this compound could involve the following strategies:

Modification of the amino group: The amino group can be functionalized with specific recognition moieties (e.g., crown ethers for metal ions, boronic acids for saccharides) to achieve selectivity.

Modulation of Photoinduced Electron Transfer (PET): The amino group can act as a PET donor, and upon interaction with an analyte, this process can be inhibited, leading to a "turn-on" fluorescence response.

Formation of Schiff bases: The amino group can react with aldehydes to form Schiff bases, a reaction that can be coupled with a change in fluorescence, enabling the detection of specific aldehydes.

The following table summarizes the potential of this compound in fluorescence studies.

ApplicationDesign PrinciplePotential Advantage
Metal Ion Sensing Functionalization of the amino group with a metal-chelating moiety.High sensitivity and selectivity depending on the chelator used.
pH Sensing Protonation/deprotonation of the amino group can alter the electronic properties and fluorescence emission.Potential for ratiometric sensing, providing more accurate measurements.
Biomolecule Detection Conjugation with biomolecules or use as a scaffold for probes targeting specific biological structures.The benzothiazinone core can provide a stable and fluorescent platform for bioimaging. vu.nl

Exploration of Green Chemistry Methodologies in Scalable Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and economically viable processes. The scalable synthesis of this compound and its derivatives is an area where green chemistry methodologies can have a significant impact.

Recent reviews on the synthesis of 1,4-benzothiazines have highlighted several green approaches. nih.gov These include the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov Solvent-free reaction conditions or the use of greener solvents like polyethylene (B3416737) glycol-400 (PEG-400) have also been successfully employed for the synthesis of benzothiazepine (B8601423) derivatives, achieving high yields in short reaction times. nih.gov Furthermore, a new synthetic pathway for benzothiazinone analogues has been developed that avoids toxic reagents and intermediates, aligning with the principles of green chemistry and Good Manufacturing Practices. nih.gov This pathway involves the formation of the thiazinone ring system in a single step starting from thiourea (B124793) derivatives. nih.gov

Future research in this area will likely focus on adapting and optimizing these green methodologies for the large-scale production of this compound. Key areas of exploration include:

Catalyst Development: Investigating the use of recyclable and non-toxic catalysts to improve the efficiency and sustainability of the synthesis.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The following table presents a comparison of conventional and potential green synthesis approaches for benzothiazinone derivatives.

Synthesis AspectConventional MethodGreen Chemistry Approach
Energy Source Thermal heatingMicrowave irradiation, Ultrasound
Solvent Volatile organic solvents (e.g., toluene, DMF)PEG-400, water, solvent-free conditions
Catalyst Stoichiometric reagents, heavy metalsRecyclable catalysts, biocatalysts
Process Batch processingContinuous flow synthesis

Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery and development of new functional materials. In the context of this compound, an interdisciplinary approach that combines advanced computational techniques with targeted experimental work is crucial for unlocking its full potential.

Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting the electronic and optical properties of related benzothiazole and benzothiazinone derivatives for applications in OLEDs and DSSCs. research-nexus.netnih.govufv.br These theoretical investigations can provide valuable insights into structure-property relationships, guiding the design of new molecules with desired characteristics before their synthesis. researchgate.net For instance, computational screening of a virtual library of benzothiazinone analogs has been used to identify potential inhibitors of enzymes relevant to diseases like tuberculosis. plos.org

Molecular docking simulations are another powerful computational tool that can predict the binding interactions between a molecule and a biological target, which is highly relevant for the development of chemosensors and therapeutic agents. nih.gov

The future of research on this compound will increasingly rely on a feedback loop between computational prediction and experimental verification. This integrated approach will enable:

Rational Design: Computational screening of virtual libraries of derivatives to identify promising candidates for specific applications.

Mechanistic Understanding: Elucidation of reaction mechanisms and the fundamental principles governing the material's properties at a molecular level.

Accelerated Discovery: Reducing the time and resources required for the development of new materials by focusing experimental efforts on the most promising candidates identified through computational studies.

The integration of these advanced computational and experimental methods will be pivotal in navigating the vast chemical space of this compound derivatives and realizing their potential in a wide range of emerging technologies.

Q & A

Q. What are the common synthetic routes for 6-amino-2H-1,4-benzothiazin-3(4H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from substituted benzoic acids or thiophenol derivatives. For example, J Gowda et al. (2011) synthesized Schiff and Mannich base derivatives via condensation reactions, using (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid as a precursor. Key intermediates were characterized using elemental analysis, IR, 1H^1H NMR, and mass spectrometry to confirm structural integrity . Gang Liu et al. (2007) employed combinatorial chemistry to integrate heterocyclic scaffolds, emphasizing the importance of regioselective substitutions for yield optimization .

Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?

1H^1H NMR is critical for identifying proton environments, such as NH2_2 groups (δ ~5.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}). Mass spectrometry (ESI+) provides molecular ion peaks (e.g., m/z 219 for a derivative in Śmist et al., 2021) and fragmentation patterns for structural elucidation .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Standard assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Antiplatelet activity : Collagen-induced platelet aggregation inhibition, as demonstrated by Saleh Ihmaid et al. (2010) for benzoxazine analogs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in cyclization steps .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) improve regioselectivity in heterocyclic ring formation .
  • Temperature : Higher temperatures (80–100°C) reduce reaction times but may increase side products. Śmist et al. (2021) achieved 97% yield for a derivative by optimizing reflux conditions .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity, inoculum size). To address this:

  • Cross-validate results using orthogonal assays (e.g., time-kill kinetics alongside MIC).
  • Standardize protocols : Use CLSI guidelines for antimicrobial testing .
  • Control substituent effects : Domenico Armenise et al. (2011) demonstrated that 7-fluoro substitutions enhance antifungal activity, which may explain differences in potency between analogs .

Q. What computational methods support the design of this compound derivatives with improved bioactivity?

  • Molecular docking : Predict binding affinities to targets like fungal CYP51 (e.g., for antifungal derivatives) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) with antiplatelet activity, as shown for benzoxazine analogs .
  • DFT calculations : Optimize ground-state geometries to identify reactive sites for functionalization .

Q. How does the substitution pattern on the benzothiazinone core influence pharmacological properties?

  • Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at C7 enhance antifungal activity by increasing membrane permeability .
  • Amino groups : The NH2_2 moiety at C6 improves solubility and hydrogen-bonding interactions with biological targets .
  • Heterocyclic hybrids : Fusion with triazole or imidazole rings broadens spectrum activity, as seen in Shridhar et al. (1982) .

Methodological Tables

Table 1. Key spectroscopic data for 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one

TechniqueData
1H^1H NMRδ 1.28 (t, J=7.1 Hz, 3H, CH2_2CH3_3), 2.43 (s, 3H, COCH3_3)
13C^{13}C NMRδ 169.8 (C=O), 141.2 (C-Ar), 21.5 (COCH3_3)
GC/MSm/z 219 [M+^+], 177 (base peak, loss of CH3_3CO)

Table 2. Biological activity of selected derivatives

DerivativeMIC (μg/mL) C. albicansIC50_{50} (μM) HepG2
7-Fluoro analog (4j)2.512.3
8-Methyl analog (4h)10.228.7

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